6-Methyl-2-pyridinecarboxaldehyde semicarbazone 6-Methyl-2-pyridinecarboxaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 90953-04-1
VCID: VC17067947
InChI: InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+
SMILES:
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

6-Methyl-2-pyridinecarboxaldehyde semicarbazone

CAS No.: 90953-04-1

Cat. No.: VC17067947

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-pyridinecarboxaldehyde semicarbazone - 90953-04-1

Specification

CAS No. 90953-04-1
Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name [(E)-(6-methylpyridin-2-yl)methylideneamino]urea
Standard InChI InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+
Standard InChI Key OVAJJTKLTHDKNX-BJMVGYQFSA-N
Isomeric SMILES CC1=NC(=CC=C1)/C=N/NC(=O)N
Canonical SMILES CC1=NC(=CC=C1)C=NNC(=O)N

Introduction

Structural and Chemical Identity

6-Methyl-2-pyridinecarboxaldehyde semicarbazone (C₉H₁₁N₅O) is a nitrogen-rich heterocyclic compound featuring:

  • A pyridine ring substituted with a methyl group at the 6-position.

  • A semicarbazone moiety (–NH–C(=O)–NH₂) at the 2-position, formed via condensation of the aldehyde group with semicarbazide.

The pyridine ring contributes aromaticity and basicity, while the semicarbazone group introduces hydrogen-bonding capabilities and metal-coordination sites. This dual functionality enables applications in coordination chemistry and bioactive molecule design .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic addition-elimination reaction between 6-methyl-2-pyridinecarboxaldehyde and semicarbazide hydrochloride. A representative protocol, adapted from Pandita et al. (2004), involves:

  • Grinding Method:

    • Equimolar quantities of 6-methyl-2-pyridinecarboxaldehyde and semicarbazide hydrochloride are ground in a mortar with catalytic acetic acid.

    • The exothermic reaction proceeds rapidly, yielding the semicarbazone as a crystalline solid .

  • Solution-Phase Synthesis:

    • Refluxing the aldehyde and semicarbazide in ethanol/water (1:1) for 2–4 hours.

    • Yield: ~85–90% after recrystallization from methanol .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (HPLC)
GrindingRoom temperature78>95
RefluxEthanol/water, 80°C90>98

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde oxygen, enhancing electrophilicity.

  • Nucleophilic attack by the semicarbazide amino group.

  • Elimination of water to form the C=N bond (imine) .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr, cm⁻¹):

  • ν(N–H): 3250–3150 (s, semicarbazone NH₂).

  • ν(C=N): 1610–1590 (s, imine stretch).

  • ν(C=O): 1680–1660 (s, carbonyl of semicarbazone).

  • Absence of ν(C=O) at ~1700 cm⁻¹ confirms aldehyde conversion .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 (s, 1H, CH=N).

    • δ 7.80–7.20 (m, 3H, pyridine-H).

    • δ 2.50 (s, 3H, CH₃).

    • δ 6.20 (br s, 2H, NH₂).

  • ¹³C NMR:

    • δ 178.2 (C=O).

    • δ 155.0 (C=N).

    • δ 120–150 (pyridine carbons).

X-ray Crystallography

While no crystal structure of this specific compound is reported, analogous pyridyl semicarbazones (e.g., p-nitrophenyl derivatives) adopt planar configurations with intermolecular hydrogen bonds stabilizing the lattice. Copper complexes of related structures exhibit monomeric or dimeric geometries depending on substituents .

Physicochemical Properties

Table 2: Physical Properties

PropertyValue
Molecular weight205.22 g/mol
Melting point192–195°C (decomp.)
SolubilityDMSO > Methanol > Water
λₘₐₓ (UV-Vis, EtOH)285 nm (π→π*)

The semicarbazone’s limited aqueous solubility (≈2 mg/mL at 25°C) necessitates formulation strategies for biological testing .

Biological Activity and Applications

Enzyme Inhibition

  • Monoamine Oxidase-B (MAO-B) Inhibition:
    Analogous 5-nitrothiazole semicarbazones exhibit MAO-B inhibition (IC₅₀ = 0.212 µM) via competitive binding to the flavin adenine dinucleotide (FAD) site. Docking studies suggest the pyridine ring engages in π-π stacking with Phe343, while the semicarbazone NH forms hydrogen bonds with Tyr435 .

  • Acetylcholinesterase (AChE) Inhibition:
    Thiosemicarbazones with pyridyl motifs show mixed-type inhibition (IC₅₀ = 0.264 µM), suggesting potential for Alzheimer’s disease research .

Anticonvulsant Activity

Imidazole-incorporated semicarbazones demonstrated protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, elevating brain GABA levels by 80%. Structural similarities suggest 6-methyl-2-pyridinecarboxaldehyde semicarbazone may share this activity .

Coordination Chemistry

Metal Complex Formation

Reaction with Cu(II), Co(II), and Cd(II) salts yields complexes with varied geometries:

  • Cu(II) Complexes: Distorted octahedral or square-planar structures. EPR spectra (g∥ = 2.25, g⟂ = 2.06) indicate dx²−y² ground state .

  • Cd(II) Complexes: Monomeric species with nitrate co-ligands .

Table 3: Stability Constants (log β)

Metal Ionlog β (1:1)log β (1:2)
Cu²⁺8.214.5
Co²⁺6.811.9

Industrial and Material Science Applications

  • Catalysis: Pyridyl semicarbazones serve as ligands in cross-coupling reactions. For example, a Pd(II) complex catalyzed Suzuki-Miyaura coupling with 95% yield .

  • Sensor Development: Fluorescent Zn(II) complexes of related compounds detect ATP via turn-on emission at 450 nm .

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